6-chloro-N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
The synthesis of 6-chloro-N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide with 2,6-dichlorobenzaldehyde under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and a catalytic amount of acid to facilitate the condensation reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
6-chloro-N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in various biological studies.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic uses in treating infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 6-chloro-N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share structural similarities but differ in their substituents, which can significantly affect their biological activity and chemical properties. The unique combination of chloro and dichlorophenyl groups in 6-chloro-N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide contributes to its distinct chemical behavior and potential applications .
Properties
Molecular Formula |
C16H11Cl3N4O |
---|---|
Molecular Weight |
381.6 g/mol |
IUPAC Name |
6-chloro-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H11Cl3N4O/c1-9-15(23-8-10(17)5-6-14(23)21-9)16(24)22-20-7-11-12(18)3-2-4-13(11)19/h2-8H,1H3,(H,22,24)/b20-7+ |
InChI Key |
CBHGUGSHOSNHPP-IFRROFPPSA-N |
Isomeric SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)NN=CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.